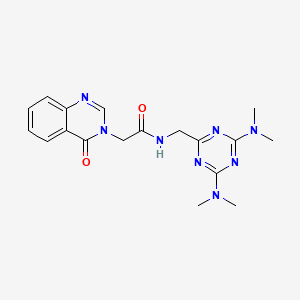

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a structurally complex molecule featuring a 1,3,5-triazine core substituted with two dimethylamino groups at the 4- and 6-positions. The triazine moiety is linked via a methylene bridge to an acetamide group, which is further connected to a 4-oxoquinazolin-3(4H)-yl group. The quinazolinone scaffold is pharmacologically significant, often associated with kinase inhibition or anticancer activity, while the dimethylamino-substituted triazine may enhance solubility or binding affinity.

Properties

IUPAC Name |

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-(4-oxoquinazolin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N8O2/c1-24(2)17-21-14(22-18(23-17)25(3)4)9-19-15(27)10-26-11-20-13-8-6-5-7-12(13)16(26)28/h5-8,11H,9-10H2,1-4H3,(H,19,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYTVIAMMXGBXSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)CN2C=NC3=CC=CC=C3C2=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a unique combination of a triazine ring substituted with dimethylamino groups and a quinazoline moiety. Its molecular formula is with a molecular weight of approximately 343.435 g/mol. The structural characteristics contribute to its ability to interact with various biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Triazine Intermediate : The reaction begins with 4,6-dichloro-1,3,5-triazine reacting with dimethylamine to yield 4,6-bis(dimethylamino)-1,3,5-triazine.

- Quinazoline Integration : This intermediate is then reacted with 2-(4-oxoquinazolin-3(4H)-yl)acetyl chloride under controlled conditions to form the final product.

Table 1: Synthetic Route Overview

| Step | Reaction | Reagents | Conditions |

|---|---|---|---|

| 1 | Triazine formation | 4,6-dichloro-1,3,5-triazine + dimethylamine | Anhydrous solvent |

| 2 | Quinazoline integration | 4,6-bis(dimethylamino)-1,3,5-triazine + 2-(4-oxoquinazolin-3(4H)-yl)acetyl chloride | Controlled temperature |

The biological activity of this compound can be attributed to its ability to modulate the activity of specific enzymes and receptors. The compound's structure allows it to bind effectively to molecular targets, leading to various biological effects such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptors.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in cancer therapy and as an antimicrobial agent. For instance:

- Antitumor Activity : Research indicates that similar compounds exhibit significant antitumor properties by inhibiting tyrosine kinases involved in cancer cell proliferation.

- Antimicrobial Properties : Studies have shown that derivatives of this compound possess activity against various bacterial strains.

Table 2: Summary of Biological Activities

| Activity Type | Target | Findings |

|---|---|---|

| Antitumor | Tyrosine Kinases | Inhibition leads to reduced cell proliferation |

| Antimicrobial | Bacterial Strains | Effective against Gram-positive and Gram-negative bacteria |

Applications

This compound has potential applications in:

- Medicinal Chemistry : As a lead compound for developing new drugs targeting specific diseases.

- Agricultural Science : Investigated for its potential use as a pesticide due to its biological activity against pathogens.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its hybrid triazine-quinazolinone-acetamide architecture. Below is a comparative analysis with structurally or functionally related compounds:

Key Findings:

Triazine Derivatives: The target compound’s triazine core is distinct from herbicidal sulfonylureas (e.g., ethametsulfuron methyl ester), which feature methoxy or ethoxy substituents and sulfonylurea bridges . Dimethylamino groups in the target compound likely alter electronic properties, favoring interactions with biological targets over plant enzymes. Compared to opioid-related acetamides (e.g., U-48800, Butonitazene), the triazine-quinazolinone system lacks the aromatic or cyclohexyl motifs critical for opioid receptor binding .

Acetamide Linkers: The acetamide group in the target compound bridges heterocyclic systems, a design also seen in Goxalapladib. However, Goxalapladib’s naphthyridine and trifluoromethyl biphenyl groups target inflammatory pathways in atherosclerosis, whereas the quinazolinone in the target compound may engage kinase-related mechanisms .

Pharmacological Implications: Quinazolinone derivatives are frequently kinase inhibitors (e.g., EGFR inhibitors), suggesting the target compound could modulate similar pathways. In contrast, opioid analogs (e.g., U-48800) act on central nervous system receptors, and triazine herbicides inhibit plant acetolactate synthase .

Contradictions and Limitations:

- Direct pharmacological data for the target compound are absent in the provided evidence; comparisons are inferred from structural analogs.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions are critical for high yield?

The synthesis involves multi-step organic reactions:

- Triazine Core Formation : Initial steps focus on constructing the triazine ring via cyclization or condensation reactions, often using melamine derivatives or substituted cyanuric chloride. Temperature control (60–120°C) and anhydrous solvents (e.g., DMF, THF) are critical to prevent hydrolysis .

- Functionalization : Subsequent steps introduce dimethylamino groups via nucleophilic substitution under basic conditions (e.g., K₂CO₃) and alkylation to attach the quinazolinone-acetamide moiety. Microwave-assisted synthesis can enhance reaction efficiency .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures intermediate and final product purity .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves proton environments (e.g., dimethylamino groups at δ ~2.8–3.2 ppm) and confirms regioselectivity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing isomers .

- HPLC : Purity assessment (>95%) via reverse-phase methods with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of this compound?

- Quantum Chemical Calculations : Tools like density functional theory (DFT) predict transition states and intermediates, identifying energetically favorable pathways. For example, solvent effects on triazine alkylation can be modeled to optimize dielectric environments .

- Machine Learning (ML) : Training datasets on similar triazine-quinazolinone systems can predict optimal catalysts (e.g., Pd/C for hydrogenation) or reaction temperatures, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., halogen substitution on quinazolinone) to isolate electronic or steric effects. For example, fluorinated derivatives may show enhanced kinase inhibition .

- Assay Standardization : Validate bioactivity under consistent conditions (e.g., ATP concentration in kinase assays) to minimize variability. Cross-lab replication using shared compound batches is critical .

Q. How can statistical experimental design (e.g., DoE) improve reaction parameter optimization?

- Factorial Design : Vary factors (temperature, solvent polarity, catalyst loading) systematically to identify interactions. For instance, a 2³ factorial design revealed that THF at 80°C with 10 mol% K₂CO₃ maximizes triazine functionalization yield .

- Response Surface Methodology (RSM) : Model non-linear relationships between parameters (e.g., microwave power vs. reaction time) to pinpoint optimal conditions for scale-up .

Methodological Considerations

- Contradictory Yield Data : Discrepancies may arise from trace moisture in solvents (degas with molecular sieves) or impurity profiles (monitor by TLC/HPLC). Reproduce reactions under inert atmospheres (N₂/Ar) .

- Scale-Up Challenges : Membrane separation technologies (e.g., nanofiltration) can purify intermediates during kilogram-scale synthesis, avoiding silica gel limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.